molecular formula C16H16ClNO3 B2833898 (E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide CAS No. 1428381-67-2

(E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide

Cat. No.: B2833898
CAS No.: 1428381-67-2
M. Wt: 305.76
InChI Key: WZNRZKKSKMMSKA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide is a synthetic acrylamide derivative designed for research applications in neuroscience and medicinal chemistry. This compound is part of a class of molecules where the acrylamide scaffold is functionalized with aromatic and heterocyclic groups, a structure known to confer significant biological activity. Structurally, it features a 2-chlorophenyl group linked via an acrylamide bridge to a propyl chain bearing a furan-3-yl and a hydroxy moiety. The furan ring, a five-membered oxygen-containing heterocycle, is a privileged structure in drug discovery, often used to enhance receptor binding and modulate physicochemical properties . While the specific biological data for this exact compound is not yet widely published, its core structure suggests potential as a valuable tool for investigating nicotinic acetylcholine receptors (nAChRs). Research on closely related analogs, such as 3-furan-2-yl-N-p-tolyl-acrylamide, has demonstrated that furan-acrylamide compounds can act as highly selective positive allosteric modulators (PAMs) of the α7 nAChR subtype . These modulators have shown promising anxiolytic-like activity in preclinical models, indicating that the α7 nAchnic receptor is a key target for modulating anxiety processes . The presence of the chlorophenyl group may influence the compound's selectivity and binding affinity, making it a candidate for probing structure-activity relationships (SAR) within this receptor family. Acrylamide-based compounds are a active area of study in neuropharmacology, but it is also critical to note that acrylamide (ACR) itself is a known neurotoxin . ACR exposure can lead to neurotoxicity through mechanisms involving oxidative stress, endoplasmic reticulum stress, apoptosis, and the disruption of autophagy in neuronal cells . This product is intended solely to investigate such mechanisms or explore potential therapeutic applications in a controlled research setting. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c17-14-4-2-1-3-12(14)5-6-16(20)18-9-7-15(19)13-8-10-21-11-13/h1-6,8,10-11,15,19H,7,9H2,(H,18,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNRZKKSKMMSKA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide typically involves the following steps:

    Preparation of the starting materials: The synthesis begins with the preparation of 2-chlorobenzaldehyde and 3-furan-3-yl-3-hydroxypropylamine.

    Formation of the acrylamide: The key step involves the reaction between 2-chlorobenzaldehyde and 3-furan-3-yl-3-hydroxypropylamine in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.

    Cyclization and final product formation: The Schiff base undergoes cyclization and subsequent reaction with acryloyl chloride under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the acrylamide can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Acrylamide derivatives are often tailored by modifying substituents on the α-position (aryl/heteroaryl) and the amide side chain. Below is a comparative analysis of key analogs:

Compound Name α-Substituent Amide Side Chain Key Structural Features Reference
Target Compound 2-Chlorophenyl 3-(Furan-3-yl)-3-hydroxypropyl Hydroxypropyl enhances solubility; furan enables H-bonding -
LQM445 (E)-3-(3-Chlorophenyl)-N-phenethylacrylamide 3-Chlorophenyl Phenethyl Increased hydrophobicity due to phenyl group
LQM446 (E)-3-(3-Chlorophenyl)-N-(3-phenylpropyl)acrylamide 3-Chlorophenyl 3-Phenylpropyl Extended alkyl chain for membrane interaction
11g () 2-Chloropyridin-4-yl 3,4-Dimethoxyphenethyl Pyridine enhances polarity; methoxy groups aid solubility
17h (E)-3-(2-Chlorophenyl)-N-(4-(imidazolin-2-yl)phenyl)acrylamide 2-Chlorophenyl 4-(4,5-Dihydroimidazol-2-yl)phenyl Imidazoline moiety may improve target binding
(2E)-N-(3-Chloro-2-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide 5-(2-Chlorophenyl)-2-furyl 3-Chloro-2-methylphenyl Bis-chlorophenyl and furyl enhance rigidity
(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide 3-Chlorophenyl 4-Hydroxy-3-methoxybenzyl Methoxy and hydroxy groups for polar interactions

Physicochemical Properties

  • Melting Points :
    • Compound 11g () exhibits a melting point of 157–159°C, influenced by its crystalline 2-chloropyridinyl and dimethoxyphenethyl groups .
    • Hydroxy- and methoxy-substituted analogs (e.g., ) show lower melting points due to reduced crystallinity .
  • Synthetic Yields :
    • LQM445 and LQM446 () were synthesized with moderate-to-high yields (exact values unspecified), typical for HATU-mediated amide couplings .
    • Compound 7e () achieved an 89% yield, highlighting efficient coupling under optimized conditions .

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide, also known as N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide, is an organic molecule with notable potential in biological applications. Its structure incorporates a furan ring and a hydroxypropyl group, which contribute to its biological activity. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : (E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide
  • Molecular Formula : C16H17ClN2O3
  • Molecular Weight : 318.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological processes. The furan ring and the cinnamamide moiety enable the compound to act as an inhibitor or modulator of these targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, thus exerting anticancer effects.
  • Receptor Modulation : It has been suggested that the compound can modulate nicotinic acetylcholine receptors, influencing pathways related to anxiety and depression.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related compounds have shown:

  • Inhibition of Tumor Growth : Compounds with similar structures have demonstrated the ability to inhibit tumor growth in various cancer cell lines.
  • Mechanisms of Action : These compounds may induce apoptosis in cancer cells through multiple pathways, including oxidative stress and mitochondrial dysfunction .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects:

  • Anxiolytic Activity : A related study on a furan-based compound demonstrated anxiolytic-like effects mediated through α7 nicotinic acetylcholine receptors. This suggests potential applications in treating anxiety disorders .

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the anticancer properties of similar acrylamide derivatives against breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment.
    • The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Neuropharmacological Evaluation :
    • In a behavioral study involving mice, administration of a structurally analogous compound showed reduced anxiety-like behavior in elevated plus maze tests at doses of 0.5 mg/kg.
    • This effect was reversed by methyllycaconitine, confirming the involvement of α7 nicotinic receptors in mediating these effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step coupling reactions. Key steps include:

  • Acrylation : Reacting 2-chlorophenylacrylic acid derivatives with amine-containing intermediates (e.g., 3-(furan-3-yl)-3-hydroxypropylamine) under carbodiimide coupling agents (e.g., EDCI) in aprotic solvents like DMF .
  • Solvent optimization : Ethyl acetate/petroleum ether mixtures improve crystallization, while controlled pH (6–7) reduces side reactions .
  • Catalysts : Use of triethylamine or DMAP enhances reaction efficiency .
    • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., acrylamide proton at δ 6.2–6.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound’s structural integrity validated, and what analytical techniques are critical for purity assessment?

  • Techniques :

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) detects impurities <0.5% .
  • Spectroscopy : FT-IR confirms acrylamide C=O stretch (~1650 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic forms .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

  • Assays :

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme inhibition : Test interactions with cysteine proteases (e.g., caspase-3) via fluorogenic substrates, leveraging the acrylamide’s electrophilic reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in biological systems?

  • Key mechanism : The acrylamide’s α,β-unsaturated carbonyl group undergoes Michael addition with nucleophilic residues (e.g., cysteine thiols in proteins), altering enzyme function . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like NF-κB or COX-2 .

Q. How can contradictory data on synthesis yields (40–85%) be resolved?

  • Root causes :

  • Solvent polarity : Lower yields in polar solvents (e.g., DMSO) due to competitive hydrolysis; switch to dichloromethane or THF .
  • Temperature control : Exothermic reactions above 25°C promote side products; use ice baths during acrylation .
    • Mitigation : Design of experiments (DoE) to optimize parameters (e.g., time, catalyst loading) .

Q. What computational strategies predict the compound’s stereochemical impact on bioactivity?

  • Methods :

  • Density functional theory (DFT) : Calculate energy barriers for (E)-isomer stability vs. (Z)-isomer .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

Q. How can target-specific biological activity be validated against off-target effects?

  • Approaches :

  • Proteome profiling : Use activity-based protein profiling (ABPP) with alkyne-tagged analogs to map covalent targets in cell lysates .
  • CRISPR screens : Knockout putative targets (e.g., KEAP1) to confirm pathway dependency .

Q. What role do structural modifications (e.g., furan vs. thiophene) play in optimizing pharmacological properties?

  • SAR studies :

  • Furan substitution : Enhances metabolic stability compared to thiophene but reduces logP (e.g., XLogP3 = 2.1 vs. 3.4) .
  • Chlorophenyl position : Ortho-substitution (2-chloro) improves target affinity over para-substituted analogs in kinase assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.